2-Bromo-3-(trifluoromethoxy)aniline is an organic compound that belongs to the class of halogenated anilines. It features a bromine atom and a trifluoromethoxy group attached to the aniline ring, which significantly influences its chemical behavior and applications. This compound is characterized by its molecular formula and a molecular weight of approximately 240.02 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, making it a valuable candidate in various chemical and pharmaceutical applications .
The compound is classified under halogenated aromatic compounds, specifically as a substituted aniline. It can be synthesized through various methods, primarily involving electrophilic aromatic substitution reactions. The trifluoromethoxy group is introduced using specialized reagents under controlled conditions to ensure high yield and purity. This compound is often used in scientific research, particularly in organic synthesis and medicinal chemistry.
The synthesis of 2-Bromo-3-(trifluoromethoxy)aniline typically involves the following methods:
The molecular structure of 2-Bromo-3-(trifluoromethoxy)aniline can be represented as follows:
This structure indicates the positioning of the bromine atom at the ortho position relative to the amino group and the trifluoromethoxy group at the meta position on the aromatic ring.
2-Bromo-3-(trifluoromethoxy)aniline can participate in several types of chemical reactions:
The mechanism of action for 2-Bromo-3-(trifluoromethoxy)aniline varies based on its application:
The compound's unique properties make it suitable for various applications in medicinal chemistry and materials science .
2-Bromo-3-(trifluoromethoxy)aniline has several significant applications:
This compound exemplifies how specific structural features can influence reactivity and application across diverse scientific fields.
The strategic value of 2-bromo-3-(trifluoromethoxy)aniline in drug design stems from its capacity to enable convergent synthesis pathways through selective manipulation of its functional groups. The bromine substituent undergoes efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig reactions), allowing direct carbon-carbon or carbon-heteroatom bond formation without affecting other functional groups [3]. Simultaneously, the aniline nitrogen serves as an acyl acceptor, readily forming amide bonds with carboxylic acids or acid chlorides to generate novel anilide pharmacophores. This bifunctionality is exemplified in the synthesis of kinase inhibitors and G protein-coupled receptor modulators, where the bromo-aniline core provides a molecular handle for fragment coupling [5].
The trifluoromethoxy group exerts a profound influence on molecular recognition through its distinctive electronic and steric properties. As a strong σ-electron-withdrawing substituent with π-donor capabilities, it modulates aromatic electron density more effectively than traditional substituents like methoxy (-OCH~3~) or nitro (-NO~2~) groups [4]. This electronic perturbation enhances binding affinity to biological targets through dipole interactions and alters pharmacokinetic profiles by increasing lipophilicity (log P ≈ 3.24) and membrane permeability [7] [9]. Additionally, the trifluoromethoxy group demonstrates superior metabolic stability compared to its methyl counterpart, reducing susceptibility to oxidative demethylation by cytochrome P450 enzymes—a critical advantage in drug design [5].
Regiochemical positioning of substituents profoundly impacts biological activity, making the 1,2,3-trisubstituted pattern particularly valuable. The ortho-bromo and meta-trifluoromethoxy arrangement creates a steric and electronic environment conducive to intramolecular interactions in derived compounds. This regiochemistry is crucial for constructing angular heterocycles such as benzimidazoles and indoles, where the substituents direct cyclization regioselectivity [7]. For example, in the synthesis of TRPV1 antagonists, the bromo substituent enables Sonogashira coupling to install alkyne precursors that undergo copper-catalyzed cyclization to form the indole nucleus, while the trifluoromethoxy group enhances target engagement through hydrophobic interactions.
Table 1: Economic Impact and Accessibility of 2-Bromo-3-(trifluoromethoxy)aniline
Supplier | Catalog Number | Purity Specification | Packaging Options | Pricing (USD) |
---|---|---|---|---|
BLD Pharm | N/A | Not specified | Variable quantities | Quantity-based |
TRC | A602468 | 97% | 250 mg, 1 g | $55 (250 mg) |
Matrix Scientific | 059669 | 97% | 100 g | $575 (100 g) |
Alfa Aesar | H64309 | 98% | 1 g, 5 g | $24.80 (1 g) |
The commercial availability of 2-bromo-3-(trifluoromethoxy)aniline through specialized suppliers enhances its utility in pharmaceutical development . Current market offerings range from research-scale quantities (100 mg) to manufacturing-scale volumes (100 g), accommodating diverse synthetic needs. The compound's cost structure reflects standard pricing for multi-halogenated aniline derivatives, with bulk pricing available at approximately $5.75/gram for 100-g quantities . Specialized cold-chain transportation protocols ensure compound integrity during distribution, particularly for light-sensitive batches [7]. Hazard classification as an irritant (GHS07) necessitates appropriate handling precautions, including the use of N95 dust masks, eyeshields, and gloves during manipulation [3] [7].
The synthetic exploitation of bromo-trifluoromethoxy aniline derivatives has evolved through three distinct technological epochs. The early period (1970s-1990s) relied on classical functional group interconversion strategies, where trifluoromethoxy anilines were prepared via hazardous nitration of benzotrifluorides followed by reduction—a process plagued by regioselectivity issues and overoxidation risks [4] [8]. Introduction of bromine typically employed electrophilic bromination using molecular bromine, which frequently resulted in polybromination and required stringent temperature control (-10°C to 0°C) to maintain monoselectivity. These limitations restricted structural diversity and hampered the synthesis of complex heterocycles.
The modern era (2000-2010) witnessed transformative advances in trifluoromethoxylation methodologies. Key developments included copper-mediated oxidative trifluoromethylation of phenols using TMSCF~3~ (trifluoromethyltrimethylsilane) and fluoroform-derived reagents, which allowed direct installation of the -OCF~3~ group onto prefunctionalized aniline derivatives [4]. Bromination strategies concurrently advanced with the introduction of N-bromosuccinimide (NBS) in aprotic solvents, enabling regiocontrolled bromination of trifluoromethoxy anilines without competing degradation of the -OCF~3~ moiety. These methodological improvements facilitated the preparation of previously inaccessible analogs like 2-bromo-6-methyl-4-(trifluoromethoxy)aniline (CAS 887266-83-3), expanding the chemical space for heterocyclic drug discovery [9].
Table 2: Evolution of Synthetic Approaches to Bromo-Trifluoromethoxy Aniline Derivatives
Time Period | Trifluoromethoxylation Methods | Bromination Techniques | Key Limitations |
---|---|---|---|
1970s-1990s | Nitration/reduction of benzotrifluorides | Molecular bromine in acetic acid | Poor regioselectivity, safety hazards |
2000-2010 | Copper-mediated reactions with TMSCF~3~ | NBS in CCl~4~/CH~3~CN | Functional group incompatibilities |
2010-Present | AgF~2~-catalyzed decarboxylative trifluoromethoxylation | Directed ortho-metalation-bromination | Catalyst cost, specialized conditions |
The contemporary period (2010-present) is characterized by catalytic C-H functionalization and decarboxylative strategies. Palladium-catalyzed C-H bromination using N-bromoamides enables direct functionalization of trifluoromethoxy anilines without requiring prehalogenated precursors [8]. Trifluoromethoxylation methodology has advanced through silver-catalyzed decarboxylation of aryltrifluorocarboxylates, providing exceptional functional group tolerance [4]. These innovations have enabled the synthesis of previously inaccessible analogs such as 2-bromo-3-(trifluoromethoxy)benzyl alcohol (CAS 2169396-69-2), expanding the molecular toolbox for complex molecule synthesis [6].
Regioisomeric bromo-trifluoromethoxy anilines have demonstrated distinct utilities in heterocyclic synthesis. The 2-bromo-4-(trifluoromethoxy) regioisomer (CAS 175278-17-8) has been extensively employed in benzoxazole formation through copper-catalyzed condensation with ortho-haloanilides [3]. In contrast, the 2-bromo-5-(trifluoromethoxy) configuration serves as a privileged precursor for antimalarial quinoline derivatives via Gould-Jacobs cyclization [8]. The 1,2,3-substitution pattern in 2-bromo-3-(trifluoromethoxy)aniline provides unique opportunities for constructing angular heterocycles such as indoles and pyrroloquinolines, where the bromine atom facilitates palladium-catalyzed cyclization and the meta-positioned -OCF~3~ group templates ring closure regioselectivity. This regiochemical advantage has been leveraged in the synthesis of proteasome inhibitors and 5-HT~3~ antagonists currently in preclinical development [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1